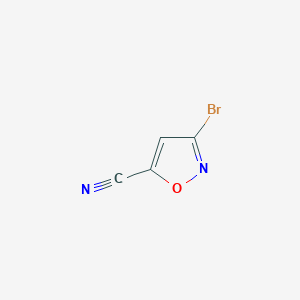
6-Amino-5-bromonicotinaldehyde
Vue d'ensemble
Description
“6-Amino-5-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has an average mass of 201.021 Da and a monoisotopic mass of 199.958511 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “6-Amino-5-bromonicotinaldehyde” consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H, (H2,8,9) .
Applications De Recherche Scientifique
Bio-catalysts Design
Glutaraldehyde, a compound similar in reactivity to 6-Amino-5-bromonicotinaldehyde, is extensively used in designing bio-catalysts. It acts as a powerful crosslinker, reacting with amino groups and forming 6-membered heterocycles, crucial in creating intra- and inter-molecular enzyme crosslinks. This enhances enzyme rigidity and prevents subunit dissociation in multimeric enzymes. These properties are pivotal in the preparation of cross-linked enzyme aggregates (CLEAs) and enzyme immobilization on supports (Barbosa et al., 2014).
Synthesis of Anthyridine Derivatives
6-Amino-5-bromonicotinaldehyde is involved in the synthesis of anthyridine derivatives. For instance, an Ullmann reaction between 2-bromonicotinic acid and 2,6-diaminopyridine forms derivatives that are useful in various chemical processes (Carboni et al., 1969).
Fluorescent Sensor for Detection of Aluminum Ion
Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol and 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, which likely share structural similarities with 6-Amino-5-bromonicotinaldehyde, have been applied in creating "OFF-ON type" fluorescent sensors. These sensors are capable of selectively recognizing aluminum ions, useful in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Electrosynthesis of 6-Aminonicotinic Acid
The electrochemical reduction of 2-amino-5-bromonicotinaldehyde in the presence of CO2 has been explored for the electrosynthesis of 6-aminonicotinic acid. This process occurs at silver electrodes under mild conditions, demonstrating the potential of 6-Amino-5-bromonicotinaldehyde in electrocatalytic applications (Gennaro et al., 2004).
Reversible Blocking of Amino Groups
In biochemical applications, compounds like 6-Amino-5-bromonicotinaldehyde can play a role in reversible blocking of amino groups in proteins. This is crucial for modifying protein structure and function, as seen in studies using maleic anhydride and similar compounds (Dixon & Perham, 1968).
Fatty Acid Desaturation
In the field of biochemistry, the desaturation of fatty acids is a crucial process. While not directly involving 6-Amino-5-bromonicotinaldehyde, similar amino acid derivatives play significant roles in enzymatic activities such as Δ-6 desaturation in mammalian cells (Cho et al., 1999).
Safety And Hazards
The safety data sheet for “6-Amino-5-bromonicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water. If swallowed, it is advised to rinse mouth with water and consult a physician .
Propriétés
IUPAC Name |
6-amino-5-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRTVYCEXUQVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856703 | |
| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromonicotinaldehyde | |
CAS RN |
1027785-21-2 | |
| Record name | 6-Amino-5-bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027785-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
